molecular formula C14H19NO3 B1639360 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid CAS No. 832739-97-6

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Cat. No.: B1639360
CAS No.: 832739-97-6
M. Wt: 249.3 g/mol
InChI Key: UAHKFGGWXWIIRF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (C₁₄H₁₉NO₃, MW 249.31) is a benzoic acid derivative characterized by a methoxy group at position 4 and a piperidin-1-ylmethyl substituent at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of GPCR-targeted drugs and enzyme inhibitors . Its structural flexibility allows for modifications that enhance binding affinity to biological targets, such as histamine receptors or mycobacterial enzymes .

Properties

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKFGGWXWIIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nitration-Reduction-Alkylation

The foundational route involves nitration of 4-methoxybenzoic acid at the 3-position, followed by reduction to the amine and subsequent alkylation with piperidine.

Step 1: Nitration
4-Methoxybenzoic acid undergoes nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 3-nitro-4-methoxybenzoic acid with 85–92% efficiency. The nitration regioselectivity is governed by the electron-donating methoxy group, which directs electrophilic attack to the meta position.

Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (H₂, 1–3 atm) over palladium on carbon (Pd/C, 5–10 wt%) in ethanol at 25–40°C. This step achieves near-quantitative conversion to 3-amino-4-methoxybenzoic acid.

Step 3: Mannich-Type Alkylation
The amine intermediate reacts with formaldehyde and piperidine in a Mannich reaction, forming the piperidin-1-ylmethyl side chain. Conducted in aqueous acetic acid at 60–80°C for 6–12 hours, this step yields 65–78% of the target compound.

Step Reagents/Conditions Yield (%) Key Challenges
1 HNO₃/H₂SO₄, 0–5°C 85–92 Over-nitration risks
2 H₂/Pd/C, EtOH 95–99 Catalyst poisoning
3 CH₂O, piperidine, AcOH 65–78 Polyalkylation byproducts

Direct Friedel-Crafts Alkylation

An alternative method employs Friedel-Crafts alkylation to introduce the piperidinylmethyl group directly onto 4-methoxybenzoic acid. Using aluminum chloride (AlCl₃) as a Lewis catalyst, the reaction between 4-methoxybenzoic acid and chloromethylpiperidine proceeds in dichloromethane at reflux (40°C). However, this method suffers from moderate yields (50–60%) due to competing esterification and ring deactivation by the carboxylic acid group.

Modern Catalytic and Transition Metal-Mediated Methods

Palladium-Catalyzed C–H Activation

Recent advances leverage palladium(II) acetate (Pd(OAc)₂) and directing groups to enable regioselective C–H methylation. For instance, 4-methoxybenzoic acid is transiently protected as a pivaloyl amide, enabling Pd-mediated ortho-methylation with methylboronic acid. Subsequent piperidine conjugation via reductive amination achieves an overall yield of 72% with 98% regiopurity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Mannich reaction step. A mixture of 3-amino-4-methoxybenzoic acid, paraformaldehyde, and piperidine in acetonitrile undergoes microwave heating (100°C, 300 W) for 15 minutes, achieving 88% yield compared to 65% under conventional thermal conditions.

Green Chemistry and Solvent-Free Approaches

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use in the Mannich reaction. Equimolar amounts of 3-amino-4-methoxybenzoic acid, piperidine, and paraformaldehyde are milled in a planetary ball mill (500 rpm, 30 minutes), yielding 70% product with minimal purification requirements.

Aqueous-Phase Reactions

Water as a solvent improves the sustainability profile. Using β-cyclodextrin as a phase-transfer catalyst, the alkylation step proceeds at 50°C with 75% yield, avoiding organic solvents.

Purification and Analytical Characterization

Crystallization Optimization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with >99% purity (HPLC). Alternative solvents like ethyl acetate/hexane (1:2) offer comparable purity but lower recovery (80–85%).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.12 (d, J = 8.4 Hz, 1H, H-6), 4.02 (s, 2H, CH₂N), 3.87 (s, 3H, OCH₃), 2.45–2.60 (m, 4H, piperidine-H), 1.50–1.65 (m, 6H, piperidine-H).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C), 1250 cm⁻¹ (C–O–CH₃).

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methoxy-3-formylbenzoic acid or 4-Methoxy-3-carboxybenzoic acid.

    Reduction: 4-Methoxy-3-(piperidin-1-ylmethyl)benzyl alcohol or 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylmethyl group can enhance binding affinity and specificity, while the methoxy group can modulate the compound’s electronic properties. These interactions can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogues, their substituents, and reported bioactivities:

Compound Substituents Molecular Formula Pharmacological Activity Source/Reference
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid 4-OCH₃, 3-(piperidin-1-ylmethyl) C₁₄H₁₉NO₃ Building block for drug synthesis
4-Methoxy-3-(3-methyl-2-butenyl)-benzoic acid 4-OCH₃, 3-(3-methyl-2-butenyl) C₁₃H₁₆O₃ Anti-HIV-1 (CCR5 binding, IC₅₀ = 26 μmol/L)
4-Methoxy-3-[(pyridin-2-ylmethyl)amino]benzoic acid 4-OCH₃, 3-(pyridin-2-ylmethylamino) C₁₄H₁₄N₂O₃ Potential kinase/modulator applications
3-{4-[1-(3-Methoxypropyl)-1H-indol-3-yl]piperidin-1-ylmethyl}-2-methoxybenzoic acid 2-OCH₃, 3-(indolylpiperidinylmethyl) C₂₇H₃₁N₃O₃ Antihistaminic/antiallergic (H1 receptor antagonism)
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid 4-OCH₃, 3-(boronic ester) C₁₄H₁₉BO₅ Boron-containing probe for Suzuki coupling

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The piperidin-1-ylmethyl group in the parent compound enhances its ability to interact with hydrophobic pockets in proteins, making it valuable for central nervous system (CNS) drug design . In contrast, the 3-methyl-2-butenyl chain in the anti-HIV analogue promotes CCR5 receptor binding, critical for viral entry inhibition .
  • Boron-containing derivatives (e.g., ) are tailored for chemical biology applications, such as PET tracer development, due to their reactivity in cross-coupling reactions .

Pharmacological Specificity :

  • Indolylpiperidine derivatives (e.g., compounds in ) exhibit enhanced selectivity for histamine H1 receptors, attributed to the indole ring’s planar structure, which complements receptor aromatic residues .
  • Anti-mycobacterial benzoic acids (e.g., ) require lipophilic substituents (e.g., prenyl groups) to penetrate the mycobacterial cell wall, achieving MIC values of 125 mg/mL against M. tuberculosis .

Synthetic Utility: The parent compound’s methyl ester precursor (e.g., methyl 3-amino-4-methoxybenzoate) is frequently used in amide coupling reactions to generate fluorenone-based inhibitors (e.g., ) .

Comparative Data on Physicochemical Properties

Property This compound 4-Methoxy-3-(3-methyl-2-butenyl)-benzoic acid 4-Methoxy-3-(boronic ester)benzoic acid
Molecular Weight 249.31 220.27 278.11
LogP (Predicted) 2.1 3.5 1.8
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 4 3 5

Biological Activity

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid (also referred to as MPBA) is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C14H19NO3\text{C}_{14}\text{H}_{19}\text{NO}_3

This compound features a methoxy group at the para position of the benzoic acid and a piperidine moiety linked through a methylene bridge at the meta position. The molecular weight is approximately 249.31 g/mol.

Research indicates that MPBA primarily acts as an inhibitor of human monoacylglycerol lipase (hMAGL) , an enzyme involved in the endocannabinoid system. The inhibition of hMAGL can lead to increased levels of endocannabinoids, which may have implications for pain relief and neuroprotection.

Key Findings:

  • Molecular Docking Studies : These studies suggest that MPBA forms stable interactions within the active site of hMAGL, enhancing its inhibitory potency compared to other known inhibitors.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a promising candidate for further drug development.

Biological Activities

MPBA has been investigated for several biological activities:

  • Analgesic Effects : Due to its role in modulating the endocannabinoid system, MPBA has shown potential in pain management.
  • Neuroprotective Properties : The compound's ability to inhibit hMAGL suggests possible neuroprotective effects, which are crucial in conditions such as neurodegenerative diseases.

Case Studies and Experimental Evidence

Several studies have explored the biological activity of MPBA:

  • In Vitro Studies : Inhibition assays demonstrated that MPBA effectively reduces hMAGL activity in cellular models, leading to increased levels of 2-arachidonoylglycerol (2-AG), an important endocannabinoid .
  • In Vivo Models : Animal studies revealed that administration of MPBA resulted in significant analgesic effects comparable to established analgesics, indicating its potential as a therapeutic agent for chronic pain conditions.

Comparative Analysis with Similar Compounds

The uniqueness of MPBA lies in its combination of both a methoxy and piperidine functionality. Below is a comparison table with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-(Piperidin-1-ylmethyl)benzoic acidLacks methoxy group; simpler structurePrimarily studied for analgesic properties
4-Methoxybenzoic acidContains only methoxy group without piperidineCommonly used in organic synthesis
4-(Piperidin-1-yl)benzoic acidPiperidine at para position; no methoxy groupPotential antidepressant properties
4-Methoxy-N-(2-piperidinyl)benzamideAmide instead of carboxylic acidInvestigated for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions using activating agents like TOTU (e.g., coupling piperidine derivatives to benzoic acid scaffolds) . Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic or acidic conditions is also used to yield the free carboxylic acid . Structural confirmation relies on NMR and mass spectrometry, as demonstrated in analogous compounds .

Q. How is the compound characterized for structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming the molecular structure. For example, ¹H NMR peaks for methoxy (~3.8 ppm) and piperidinyl protons (~1.4–2.8 ppm) are critical . Purity is assessed via HPLC (>95%) or TLC, as seen in studies of related benzoic acid derivatives .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodological Answer : The Resazurin Microtiter Assay (REMA) is widely used for anti-mycobacterial testing (e.g., against M. tuberculosis H37Rv), with MIC values determined at 125 µg/mL in similar compounds . Cytotoxicity is assessed using the sulforhodamine B assay in macrophage cell lines (e.g., J774G8) to calculate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with different substituents (e.g., methoxy vs. trifluoromethyl groups) using thermal shift assays (ΔTm) to assess target binding, as seen in DHFR inhibitor studies .
  • Biological Profiling : Test modified derivatives in REMA and cytotoxicity assays to correlate structural features (e.g., piperidine methylation) with activity and toxicity .
  • Computational Modeling : Use molecular docking to predict interactions with targets like kinases or bacterial enzymes, guided by structural data from related compounds .

Q. How should researchers address contradictions in binding affinity data across similar compounds?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., buffer pH, temperature) to minimize variability, as seen in ΔTm studies for DHFR binders .
  • Orthogonal Techniques : Confirm binding using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to resolve discrepancies from thermal shift assays .
  • Meta-Analysis : Compare data across studies (e.g., MIC values for benzoic acid derivatives) to identify trends or outliers, adjusting for differences in experimental protocols .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., sulfonates) or formulate as prodrugs (e.g., ester prodrugs) to improve aqueous solubility, as shown in studies of sulfonated benzoic acids .
  • Metabolic Stability : Assess stability in liver microsomes and modify labile groups (e.g., methylpiperazine substituents) to reduce CYP450-mediated degradation .
  • Toxicity Mitigation : Conduct acute oral toxicity and dermal irritation tests (OSHA guidelines) to establish safe handling protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid
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4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

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